Cas no 1434143-63-1 (5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile)

5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile
- 5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile
-
- MDL: MFCD32068114
- インチ: 1S/C6H6BrN3/c1-10-6(3-7)2-5(4-8)9-10/h2H,3H2,1H3
- InChIKey: KSJYTWJATWKNFH-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C#N)=NN1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 162
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 41.6
5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0998224-5g |
5-(bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile |
1434143-63-1 | 95% | 5g |
$2000 | 2025-02-18 | |
eNovation Chemicals LLC | Y0998224-5g |
5-(bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile |
1434143-63-1 | 95% | 5g |
$2000 | 2024-08-02 | |
eNovation Chemicals LLC | Y0998224-5g |
5-(bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile |
1434143-63-1 | 95% | 5g |
$2000 | 2025-02-22 |
5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrileに関する追加情報
Recent Advances in the Application of 5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile (CAS: 1434143-63-1) in Chemical Biology and Pharmaceutical Research
5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile (CAS: 1434143-63-1) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its reactive bromomethyl group and nitrile functionality, serves as a key building block for the synthesis of various heterocyclic compounds and biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile as a precursor for the synthesis of novel pyrazole-based kinase inhibitors. The researchers utilized this compound to introduce a reactive handle for further functionalization, enabling the rapid assembly of a diverse library of potential drug candidates. The study reported several compounds with promising activity against specific cancer-related kinases, highlighting the importance of this intermediate in medicinal chemistry.
In the field of antimicrobial research, a team from the University of Cambridge recently (2024) reported the incorporation of 5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile into novel quorum sensing inhibitors. The bromomethyl group allowed for efficient conjugation with other pharmacophores, resulting in compounds that showed significant activity against antibiotic-resistant bacterial strains. This work underscores the compound's potential in addressing the global challenge of antimicrobial resistance.
The synthetic versatility of 5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile has also been demonstrated in materials science applications. A recent publication in ACS Applied Materials & Interfaces (2024) described its use as a crosslinking agent for polymer networks with tunable properties. The researchers exploited the reactivity of both the bromomethyl and nitrile groups to create materials with potential applications in drug delivery systems and biomedical devices.
From a safety and handling perspective, recent studies have provided updated information on the stability and storage conditions of 5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile. A 2023 safety assessment published in Chemical Research in Toxicology recommended specific handling protocols to minimize decomposition and ensure worker safety, particularly emphasizing the need for anhydrous conditions during storage and handling.
Looking forward, the unique chemical properties of 5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile continue to inspire innovative applications across multiple disciplines. Current research trends suggest growing interest in its use for targeted drug delivery systems and as a scaffold for covalent inhibitor development. The compound's combination of reactivity and stability makes it particularly valuable for these emerging applications in pharmaceutical research and chemical biology.
1434143-63-1 (5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carbonitrile) 関連製品
- 793646-50-1(5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid)
- 1361587-53-2(5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine)
- 721970-37-2(N-Methyl Moxifloxacin)
- 1224431-55-3(4,5-Dimethoxy-2-fluorotoluene)
- 2034304-93-1(N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)
- 2229001-58-3(tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate)
- 1194-33-8(2,6-Piperidinedione,3,3-dimethyl-)
- 450341-04-5(N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-fluorophenyl)acetamide)
- 1261575-24-9(4-Hydroxy-2-methyl-3-(4-(trifluoromethoxy)phenyl)pyridine)
- 2648937-35-1(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid)




